Product packaging for Azuleno[1,2-B]oxirene(Cat. No.:CAS No. 277-81-6)

Azuleno[1,2-B]oxirene

Cat. No.: B14759969
CAS No.: 277-81-6
M. Wt: 142.15 g/mol
InChI Key: HJWOWQYDMYTIJF-UHFFFAOYSA-N
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Description

Azuleno[1,2-b]oxirene is a specialized chemical reagent featuring a fused ring system combining the non-benzenoid aromatic azulene skeleton with a strained, highly reactive oxirane (epoxide) moiety. This unique structure makes it a compound of significant interest for exploratory research in organic synthesis and materials science. Researchers can utilize it as a key precursor for developing novel polycyclic aromatic hydrocarbons (PAHs) with tailored optoelectronic properties, or to create more complex molecular architectures through ring-opening reactions of the epoxide group. The azulene unit is a well-studied 10π-electron non-benzenoid aromatic hydrocarbon, known for its distinctive blue color, significant dipole moment, and unique electronic properties that differ from its isomer, naphthalene . The integration of this system with a three-membered oxirane ring, which is inherently strained and can function as an electrophile, presents opportunities for investigating novel reaction pathways and generating compounds with potential applications in organic electronics . Please note that the specific physical properties, detailed mechanism of action in specific reactions, and safety data for this compound require further experimental characterization. Researchers are encouraged to consult the available literature on fused azulene systems and epoxide chemistry for guidance. Handling and Storage: This compound is expected to be sensitive to light, heat, and moisture. It is recommended to store it under an inert atmosphere at low temperatures (e.g., -20°C). Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for any form of human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O B14759969 Azuleno[1,2-B]oxirene CAS No. 277-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

277-81-6

Molecular Formula

C10H6O

Molecular Weight

142.15 g/mol

IUPAC Name

azuleno[1,2-b]oxirene

InChI

InChI=1S/C10H6O/c1-2-4-7-6-9-10(11-9)8(7)5-3-1/h1-6H

InChI Key

HJWOWQYDMYTIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=C2C=C1)O3

Origin of Product

United States

Synthetic Methodologies for Azuleno 1,2 B Oxirene and Its Analogues

Precursor Synthesis Strategies for Azulene-Oxirene Fusion

The creation of a suitable azulene (B44059) derivative, functionalized for subsequent oxirene (B85696) ring annulation, is the foundational step. This involves leveraging a variety of powerful reactions in organic synthesis to build the unique 5-7 fused ring system of azulene with the correct handles in place.

The tropylium (B1234903) ion is a versatile reagent and intermediate in the synthesis of azulene derivatives. mdpi.com A notable strategy involves the tropylium-ion-mediated ring-opening of a furan (B31954) ring followed by cyclization. This approach has been successfully employed to synthesize benz[α]azulene rings from o-(2-furyl)-cycloheptatrienyl benzenes. mdpi.com The mechanism involves the intramolecular attack of the tropylium ion on the furan ring's 2-position, initiating a unique ring-opening cyclization cascade. mdpi.com

Another important precursor, 2H-cyclohepta[b]furan-2-one, serves as a common starting material for azulene synthesis. nih.gov These compounds can react with various reagents like enamines or enol ethers through an [8+2] cycloaddition mechanism to form the azulene skeleton. nih.gov The reaction of 2H-cyclohepta[b]furan-2-ones with enamines is a particularly efficient and frequently used method for synthesizing a wide array of azulene derivatives. nih.gov Furan ring-opening reactions, in general, are crucial in organic synthesis for building complex molecules. rsc.org

Table 1: Tropylium Ion and Furan-Based Azulene Synthesis

MethodPrecursorsKey Intermediate/StepProduct TypeReference
Tropylium Ion-Mediated Cyclizationo-(2-furyl)-cycloheptatrienyl benzenesIntramolecular attack of tropylium ion on furan ringBenz[α]azulenes mdpi.com
[8+2] Cycloaddition2H-cyclohepta[b]furan-2-ones and enamines/enol ethersStrained bridged-intermediate followed by decarboxylationFunctionalized azulenes nih.gov
Tropone-based SynthesisTropone derivatives with a leaving group at C-2 and active methylenesBase-mediated condensation2-amino- and 2-hydroxyazulenes nih.gov

Brønsted acids are effective catalysts for intramolecular cyclization reactions to form fused heterocyclic systems. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of azuleno[2,1-b]quinolones from 2-arylaminoazulene precursors. mdpi.comresearchgate.net In these reactions, a strong acid like polyphosphoric acid (PPA) promotes a Friedel-Crafts-type intramolecular cyclization, leading to the formation of the quinolone framework fused to the azulene core. mdpi.com

This methodology is not limited to nitrogen heterocycles. Donor-acceptor cyclopropanes, for instance, can react with N-unprotected 3-substituted indoles under Brønsted acid catalysis in a formal (4+2) cyclocondensation to yield complex indole (B1671886) alkaloids. nih.gov The acid facilitates the ring-opening of the cyclopropane, which is stabilized by donor and acceptor substituents, generating a carbocation that then engages in cyclization. nih.gov Similarly, Brønsted acids can promote cascade reactions, such as the alkylation/cyclization of pyrroles to afford functionalized cyclopenta[b]pyrroles. dicp.ac.cn

Table 2: Brønsted Acid-Catalyzed Cyclizations for Fused Azulenes

PrecursorBrønsted Acid CatalystReaction TypeProductReference
2-Arylaminoazulene derivativesPolyphosphoric acid (PPA)Intramolecular cyclizationAzuleno[2,1-b]quinolones mdpi.com
2-Alkylpyridines with tethered aldehydes/ketonesTriflic acid (TfOH)Intramolecular aldol-like condensationPyridyl-substituted hydroxy lactams rsc.org
Pyrroles and N,N-dimethylaminomethyleneglutaconic acid dinitrilep-Toluenesulfonic acid (p-TsOH·H₂O)Alkylation/cyclization cascadeFunctionalized cyclopenta[b]pyrroles dicp.ac.cn

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex organic molecules, including azulene derivatives. nih.govchemistryjournals.netchemistryjournals.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly prominent. chemistryjournals.netbeilstein-journals.org These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net

For instance, 2-iodoazulene (B3051789) can undergo palladium-catalyzed cross-coupling with heteroaryl magnesium ate-complexes to yield 2-heteroarylazulenes. nih.gov Similarly, Suzuki-Miyaura coupling of 2-iodoazulene with boronic acid esters is a key step in creating azulene-based materials for organic electronics. mdpi.com These reactions are crucial for introducing specific substituents onto the azulene core that can then be used to build more complex fused systems. mdpi.comresearchgate.net The general mechanism for these catalytic cycles involves oxidative addition, transmetalation, and reductive elimination. nih.govchemistryjournals.net

The functionalization of the azulene core is critical for preparing precursors for subsequent cyclization reactions. Azulene's unique electronic structure, with a high electron density on the five-membered ring, dictates that electrophilic substitution typically occurs at the 1- and 3-positions. nih.govwikipedia.org However, for many synthetic routes, functionalization at other positions, particularly the 2-position, is required.

While direct electrophilic substitution at the 2-position is generally difficult, specific strategies have been developed to overcome this. nih.gov For example, the presence of methoxy (B1213986) substituents on the azulene can alter the typical regioselectivity and facilitate electrophilic substitution at the 2-position with reagents like iodine or bromine. researchgate.net These 2-haloazulenes are highly valuable building blocks, as the halogen can be readily replaced using transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net The introduction of a halogen at the 2-position is a key step for synthesizing precursors for azulene-fused thiophenes and other heterocycles. mdpi.comresearchgate.net

Novel Synthetic Approaches to Azulene-Fused Heterocycles Bearing Oxygen Atoms

The synthesis of azulene-fused heterocycles containing oxygen is an active area of research. mdpi.com While methods exist for creating furan- or pyran-fused azulenes, the construction of an azuleno-oxirene system presents unique and significant challenges. mdpi.com

The formation of an oxirene ring is synthetically challenging due to its high ring strain and 4π electron antiaromatic character. wikipedia.org Consequently, the chemistry of oxirenes, especially those fused to other ring systems, is limited. researchgate.netresearchgate.net Oxirenes are often proposed as transient intermediates or transition states in reactions like the Wolff rearrangement of carbonylcarbenes. wikipedia.org

General strategies for forming fused oxirane (epoxide) rings often involve the oxidation of a corresponding double bond. However, creating the unsaturated oxirene ring is far more complex. Theoretical studies suggest that oxirene-like structures can exist, but they are high-energy species. researchgate.net The synthesis of benzo-fused oxygen heterocycles has been achieved through methods like the insertion of arynes into C=O bonds, but these typically lead to larger, more stable ring systems like chromenes, not oxirenes. nih.gov

Given the instability of the oxirene moiety, a potential synthetic route to Azuleno[1,2-b]oxirene would likely involve a low-temperature, matrix-isolation approach or the rearrangement of a suitable precursor like an α-ketocarbene on the azulene framework. However, there is a notable lack of established, practical methods for synthesizing fused oxirene systems on complex aromatic scaffolds like azulene in the current literature. researchgate.netresearchgate.net

Challenges in Oxirene Ring Stability and Isolation

The primary obstacle in the synthesis and study of this compound is the profound instability of the oxirene ring. Oxirenes are three-membered heterocyclic compounds containing an oxygen atom and a carbon-carbon double bond, and they are known to be highly strained and reactive intermediates. The fusion of such a strained ring to the azulene core would likely exacerbate this instability.

Several factors contribute to the challenges in the stability and isolation of oxirene-containing compounds:

Ring Strain: The three-membered ring of oxirene is highly strained, both in terms of angle strain and torsional strain. This high degree of strain makes the ring susceptible to opening, even under mild conditions.

Aromaticity Disruption: The formation of the oxirene ring at the 1,2-position of azulene would disrupt the peripheral 10-π electron aromatic system of the azulene core. This disruption of aromaticity would be energetically unfavorable, further contributing to the instability of the target molecule. Azulene's aromaticity, while not as pronounced as that of its isomer naphthalene, provides a significant stabilizing force that would be lost upon epoxidation at the 1,2-positions. rsc.org

Rearrangement and Isomerization: Oxirene intermediates are known to readily rearrange to other more stable species, such as α,β-unsaturated ketones or aldehydes. In the case of this compound, rearrangement could lead to various azulenone derivatives.

Given these challenges, the isolation of this compound as a stable compound at room temperature is highly improbable. Any successful synthesis would likely involve its generation as a transient intermediate, which would need to be trapped in situ or characterized at very low temperatures using spectroscopic techniques.

Stereoselective Synthesis and Chiral this compound Derivatives

Assuming the transient existence of this compound is possible, the synthesis of chiral derivatives would require a stereoselective epoxidation approach. Since the 1,2-double bond of a substituted azulene precursor would be prochiral, its epoxidation can lead to the formation of enantiomers. Achieving stereoselectivity in this transformation would necessitate the use of chiral catalysts.

Several strategies for the stereoselective epoxidation of alkenes could be adapted for the synthesis of chiral this compound derivatives. These methods often employ metal-based catalysts with chiral ligands or organocatalysts.

Potential Stereoselective Epoxidation Methods:

Catalytic SystemDescriptionPotential Applicability to Azulene
Jacobsen-Katsuki Epoxidation Utilizes chiral manganese-salen complexes as catalysts for the enantioselective epoxidation of cis-disubstituted and trisubstituted olefins.This method is effective for a range of alkenes and could potentially be applied to substituted azulenes to achieve enantioselective epoxidation of the 1,2-double bond.
Shi Asymmetric Epoxidation Employs a fructose-derived chiral ketone as an organocatalyst to generate a chiral dioxirane (B86890) in situ, which then performs the enantioselective epoxidation.This metal-free method is particularly useful for the epoxidation of various unfunctionalized olefins and could be a viable option for the stereoselective synthesis of chiral azulene epoxides. organic-chemistry.org
Sharpless Asymmetric Epoxidation While primarily used for the epoxidation of allylic alcohols, modifications and related titanium-based catalysts with chiral tartrate ligands have shown broader applicability.The direct application to the non-allylic 1,2-double bond of azulene is less straightforward but could be explored with specifically designed catalysts.
Chiral Dioxirane-Mediated Epoxidation Involves the use of chiral dioxiranes generated from chiral ketones and an oxidant like Oxone. The stereoselectivity is influenced by the structure of the chiral ketone.The development of a suitable chiral ketone catalyst could enable the enantioselective synthesis of this compound derivatives.

The successful stereoselective synthesis of a chiral this compound derivative would be a landmark achievement in the chemistry of azulenes and strained heterocycles. However, the inherent instability of the target molecule remains the most significant hurdle to overcome. Any experimental attempt would require sophisticated techniques for the generation and characterization of highly reactive intermediates.

Reactivity and Reaction Mechanisms of Azuleno 1,2 B Oxirene

Postulated Ring-Opening Reactions of the Highly Strained Oxirene (B85696) Moiety

Based on the general principles of epoxide chemistry, the oxirene ring in Azuleno[1,2-b]oxirene would be the primary site of reactivity. The significant ring strain of the three-membered ether would make it a potent electrophile, susceptible to attack by a wide array of nucleophiles.

Under basic or nucleophilic conditions , the ring-opening would likely proceed via an SN2 mechanism. In this scenario, the nucleophile would attack the less sterically hindered carbon atom of the epoxide. For this compound, this would likely be the C2 position, leading to the formation of a C1-oxygen bond and a new substituent at C2. youtube.comsemanticscholar.org

Conversely, under acidic conditions , the reaction mechanism is expected to have significant SN1 character. The epoxide oxygen would first be protonated, creating a better leaving group. Subsequently, the nucleophile would attack the more substituted carbon, which is better able to stabilize the developing positive charge. In the case of this compound, this would direct the nucleophilic attack to the C1 position, given its attachment to the fused aromatic system. khanacademy.orgyoutube.comyoutube.com

Theoretical Electrophilic and Nucleophilic Reactions of the Fused Azulene (B44059) System

The presence of the oxirene ring would undoubtedly modulate the inherent reactivity of the azulene core. The electron-withdrawing nature of the oxygen atom in the epoxide could influence the electron density distribution across the azulene system.

Hypothesized Regioselectivity and Site-Specificity of Chemical Transformations

Electrophilic attack on the azulene moiety of this compound would likely still favor the five-membered ring, but the precise regioselectivity would be a subject of speculation. The C3 position might become the preferred site for electrophilic substitution, given that the C1 position is part of the epoxide ring.

Anticipated Thermal and Photochemical Transformations

The thermal and photochemical behavior of this compound is another area ripe for theoretical exploration. The high strain of the oxirene ring suggests that thermal or photochemical activation could lead to interesting rearrangements or fragmentation pathways. researchgate.net One could postulate valence isomerization or ring-opening to form novel structures.

Potential Catalytic Transformations Involving this compound Scaffolds

While no catalytic transformations involving this compound have been reported, one can envision several possibilities. Metal-catalyzed ring-opening reactions of the epoxide could offer a pathway to a variety of functionalized azulene derivatives. Furthermore, the azulene core itself could participate in transition metal-catalyzed cross-coupling reactions, provided suitable functional groups are present. Recent research has shown that azulene derivatives can act as photosensitizers in polymerization reactions of other epoxy monomers, highlighting the potential for interesting photochemical applications. rsc.org

Advanced Functional Materials Based on Azuleno 1,2 B Oxirene Derivatives

Optoelectronic Properties and Applications

The inherent electronic features of the azulene (B44059) core, such as its significant dipole moment and narrow HOMO-LUMO gap, make its derivatives prime candidates for optoelectronic applications. acs.org The introduction of an oxirene (B85696) ring is expected to further modulate these properties in unique ways.

Azulene is renowned for its distinct photophysical properties, which differ significantly from its colorless isomer, naphthalene. wikipedia.org It typically displays a weak absorption band in the visible region (corresponding to the S₀ → S₁ transition), which is responsible for its characteristic blue color, and a much stronger absorption in the ultraviolet region (S₀ → S₂ transition). A key feature of many azulene derivatives is their violation of Kasha's rule, exhibiting an anomalous fluorescence from the second excited singlet state (S₂ → S₀). acs.orgbohrium.com

The fusion of an oxirene ring at the 1,2-position of the azulene core would directly perturb the π-electron system. The oxirene moiety, with its strained geometry and oxygen lone pairs, is expected to act as an electron-donating group, influencing the energy levels of the azulene frontier molecular orbitals. This perturbation would likely lead to:

Bathochromic Shifts: A red-shift in both the S₀ → S₁ and S₀ → S₂ absorption bands is anticipated due to a decrease in the HOMO-LUMO energy gap.

Modified Emission: The fluorescence properties would be highly sensitive to the oxirene fusion. The energy gap between the S₁ and S₂ states could be altered, potentially affecting the efficiency of the S₂ → S₀ emission. The introduction of the heterocyclic ring may enhance intersystem crossing or other non-radiative decay pathways, or conversely, create new emissive charge-transfer states.

Studies on other heterocycle-fused azulenes have demonstrated that the nature of the fused ring significantly impacts the absorption and emission wavelengths. mdpi.comresearchgate.net Therefore, Azuleno[1,2-b]oxirene derivatives are predicted to be highly colored compounds with tunable fluorescence, potentially extending into the longer wavelength regions of the spectrum.

Organic materials with significant second-order nonlinear optical (NLO) responses are crucial for technologies like optical switching and frequency conversion. nih.gov A key molecular requirement for a large second-order hyperpolarizability (β) is a non-centrosymmetric structure with strong intramolecular charge transfer, often found in push-pull systems. The azulene nucleus is an excellent platform for NLO materials due to its inherent dipole moment, with an electron-rich five-membered ring and an electron-deficient seven-membered ring. wikipedia.org

Fusing an electron-donating oxirene ring to the azulene core would create a potent, compact D-π-A system. This structural arrangement is expected to significantly enhance the second-order NLO response. Theoretical studies on other azulene derivatives have shown that functionalization dramatically increases their hyperpolarizability. nih.govrsc.org For instance, introducing azulene into porphyrin systems has been shown by density functional theory to significantly improve the second-order NLO properties. rsc.org Azo-azulene derivatives have also been synthesized and shown to possess large hyperpolarizabilities, comparable to well-established NLO compounds. researchgate.net

The anticipated NLO properties of this compound derivatives make them promising candidates for advanced photonic applications.

Table 1: Representative First Hyperpolarizability (β) Values for Analogous Azulene Derivatives Data presented for illustrative purposes to highlight the NLO potential of the azulene core.

Compound ClassSubstituents/StructureStatic First Hyperpolarizability (β₀) (10⁻³⁰ esu)Reference
Azulene-PorphyrinMetal-free9.78 (per heavy atom) rsc.org
Azulene-PorphyrinWith Mg/Zn41.59 (per heavy atom) rsc.org
Azo-AzuleneLinked to thiazole acceptorSignificant enhancement observed researchgate.net
Azulene-NanographenePristineHigh NLO response nih.gov

Electrochemical Properties and Redox Behavior

The unique electronic structure of azulene also imparts it with interesting electrochemical properties. Azulene-based materials are known to be redox-active, capable of both oxidation and reduction, making them suitable for applications in energy storage and electrochromic devices. acs.orgmdpi.com

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of electroactive species. Studies on various azulene derivatives show that they undergo distinct oxidation and reduction events. mdpi.com The potentials at which these events occur are highly dependent on the substituents attached to the azulene core.

Oxidation: The electron-rich nature of the azulene system generally allows for facile oxidation. The fusion of an electron-donating oxirene ring would be expected to lower the oxidation potential, making the this compound system easier to oxidize compared to the parent azulene.

Electrochemical studies on azulene-selenium compounds have shown distinct, substituent-dependent redox processes. Similarly, 1,4,6,8-tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene has been studied via CV, revealing multiple characteristic oxidation and reduction peaks. mdpi.com By analogy, this compound derivatives are expected to exhibit rich electrochemical behavior with accessible redox states.

Table 2: Representative Redox Potentials from Cyclic Voltammetry for Analogous Azulene Derivatives in Acetonitrile Data presented for illustrative purposes to demonstrate the redox-active nature of the azulene core.

CompoundOxidation Peaks (V vs. ref)Reduction Peaks (V vs. ref)Reference
Azulene-Selenium Derivative 1+0.78 (q), +1.10 (i), +1.45 (i)-1.85 (i), -2.20 (i)
Azulene-Selenium Derivative 2+0.85 (q), +1.15 (i), +1.50 (i)-1.80 (i), -2.15 (i)
Thiophenyl-vinyl-azulene (L)a1, a2, a3, a4c1, c2, c3, c4 mdpi.com
(q = quasireversible, i = irreversible). Reference electrodes vary by study. Peak potentials are approximate.

The ground state of azulene possesses a dipole moment of 1.08 D, arising from a resonance contribution of a cyclopentadienyl (B1206354) anion fused to a tropylium (B1234903) cation. wikipedia.org This inherent polarity makes the azulene framework an exceptional platform for studying intramolecular charge transfer (ICT). Upon photoexcitation, this charge separation can be significantly enhanced, leading to an excited state with a much larger dipole moment.

The fusion of an electron-donating oxirene ring to the electron-accepting azulene core would create a powerful, innate push-pull system. This is expected to result in a pronounced ICT character, both in the ground state and, more significantly, in the excited state. The efficiency of this ICT can be influenced by solvent polarity and molecular geometry. In some systems, photoexcitation leads to a planar ICT (PICT) state, which is often highly fluorescent. nih.gov In others, it can lead to a twisted ICT (TICT) state, where parts of the molecule rotate, often resulting in fluorescence quenching. nih.gov The rigid, fused structure of this compound would likely favor the formation of a planar, emissive ICT state, making these compounds potentially strong fluorophores.

Development of Novel Building Blocks for Organic Electronic Devices and Sensing Applications

The unique combination of optoelectronic and electrochemical properties predicted for this compound derivatives makes them highly attractive as novel building blocks for a range of applications in organic electronics and sensor technology. acs.orgresearchgate.net

The development of azulene-based materials for organic field-effect transistors (OFETs), solar cells, and sensors is an active area of research. mdpi.comchemistryviews.org The ability to tune the HOMO-LUMO levels through functionalization is key to designing effective semiconductor materials. The predicted properties of this compound derivatives—including their narrow bandgap, redox activity, and strong ICT character—suggest their potential utility in several areas:

Organic Field-Effect Transistors (OFETs): The planar, fused-ring structure would promote intermolecular π-π stacking, which is essential for efficient charge transport in thin films. By analogy with other azulene-fused acenes and heteroaromatics, these materials could function as p-type or ambipolar semiconductors. chemistryviews.orgacs.org

Organic Photovoltaics (OPVs): The strong absorption in the visible spectrum and the inherent donor-acceptor nature make these compounds suitable as donor materials in bulk heterojunction solar cells.

Sensors: The sensitivity of the azulene core's electronic structure to its environment could be harnessed for chemical sensing. mdpi.com Changes in the absorption spectrum, fluorescence, or redox potentials of an this compound derivative upon binding to an analyte could form the basis of a highly sensitive colorimetric or electrochemical sensor.

Future Research Directions and Challenges in Azuleno 1,2 B Oxirene Chemistry

Exploration of Uncharted Synthetic Pathways for Isolation and Stabilization

The primary hurdle in the study of Azuleno[1,2-b]oxirene is the development of a viable synthetic route. The inherent strain of the three-membered oxirene (B85696) ring, coupled with the electronic characteristics of the azulene (B44059) system, suggests that the compound is likely to be highly reactive and unstable. Future research must therefore focus on novel synthetic strategies that can not only form the target molecule but also provide a means for its isolation and stabilization. This could involve low-temperature matrix isolation techniques or the use of sterically bulky substituents to kinetically protect the reactive oxirene moiety.

Advanced Computational Predictions and Experimental Verification Strategies

In the absence of experimental data, computational chemistry will be an indispensable tool for predicting the fundamental properties of this compound. Density Functional Theory (DFT) calculations, similar to those used to study the aromaticity of azuleno[2,1,8-ija]azulene derivatives, can provide insights into its geometry, stability, and electronic structure. researchgate.net These theoretical predictions will be crucial for guiding synthetic efforts and for identifying the most promising experimental approaches for its characterization. Subsequent experimental verification through spectroscopic techniques, such as NMR and UV-Vis spectroscopy, will be essential to validate the computational models.

Tailoring Electronic and Optical Properties through Strategic Structural Modification

A key motivation for the synthesis of novel azulene derivatives is the potential to tune their electronic and optical properties for various applications. researchgate.net Once a synthetic route to a stable this compound derivative is established, future research can explore how the introduction of various functional groups at different positions on the azulene core can modulate its electronic and optical characteristics. This could lead to the development of new materials with tailored band gaps and absorption spectra.

Overcoming Synthetic and Stability Hurdles for Translational Applications in Materials Science

The ultimate goal of this line of research is to translate the unique properties of this compound into practical applications in materials science. However, significant synthetic and stability challenges must first be overcome. The development of robust and scalable synthetic methods is a prerequisite for producing sufficient quantities of the material for device fabrication and testing. Furthermore, strategies to enhance the long-term stability of the compound, both in solution and in the solid state, will be critical for its integration into functional materials and devices. The journey from a theoretical molecule to a component in advanced materials is long and fraught with challenges, but the potential rewards in the form of novel electronic and photonic technologies provide a powerful impetus for future research.

Q & A

Q. What are the established synthetic routes for Azuleno[1,2-B]oxirene, and what experimental conditions optimize yield?

this compound synthesis typically involves cycloaddition or epoxidation strategies. Key challenges include controlling regioselectivity and avoiding ring-opening side reactions. For example, oxirene derivatives like 2H-Cyclopropa[3,4]naphth[1,2-b]oxirene (CAS 277-96-3) require anhydrous conditions and low temperatures to stabilize the strained epoxide ring . Methodologies such as photochemical epoxidation or transition-metal-catalyzed reactions may be adapted, with yield optimization via reaction time, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading .

Q. How does the electronic structure of this compound influence its stability under varying pH and temperature conditions?

The fused azulene-oxirene system introduces significant ring strain and electron delocalization, making it sensitive to acidic or basic conditions. Stability studies on analogous compounds (e.g., decahydro-naphtho[1,2-b]oxirene, CAS 55976-08-4) show rapid decomposition above 40°C or in polar protic solvents. Researchers should employ thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation kinetics, with buffered solutions (pH 5–8) recommended for handling .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C} NMR are critical. For example, naphtho[1,2-b]oxirene derivatives (CAS 2461-34-9) exhibit distinct 13C^{13}\text{C} shifts at 90–100 ppm for the oxirene oxygen and deshielded aromatic carbons (120–140 ppm) . IR spectroscopy can confirm the epoxide C-O-C stretch (~850 cm1^{-1}), while UV-Vis may reveal azulene’s characteristic absorption bands (300–400 nm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound formation?

Discrepancies between experimental and theoretical data (e.g., unexpected regioselectivity) can be addressed using density functional theory (DFT) to model transition states. For instance, studies on indeno[1,2-b]oxirene derivatives (CAS 1024-57-3) used B3LYP/6-31G(d) calculations to identify steric and electronic factors favoring endo vs. exo pathways . Researchers should compare activation energies of competing pathways and validate models with kinetic isotope effects (KIE) experiments .

Q. What methodologies can reconcile conflicting spectral data in this compound’s tautomeric equilibria?

Dynamic NMR and variable-temperature studies are essential. For example, 7H-Pyreno[2',1':4,5]cyclohept[1,2-b]oxirene (CAS 101030-77-7) exhibits tautomerism due to proton exchange between oxygen and adjacent carbons. Researchers should analyze line-shape changes in 1H^{1}\text{H} NMR spectra at 233–298 K and correlate findings with DFT-predicted energy barriers .

Q. What environmental degradation pathways are hypothesized for this compound, and how can they be experimentally validated?

While direct data on this compound is limited, studies on heptachlor epoxide (CAS 1024-57-3) suggest photolytic cleavage of the epoxide ring as a primary degradation route . Researchers should employ LC-MS/MS to track byproducts in simulated sunlight (λ > 290 nm) and use soil microcosm assays to assess biodegradation half-lives under aerobic/anaerobic conditions .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Although specific toxicity data is scarce, structurally related epoxides (e.g., benzo(a)fluorene derivatives) require butyl rubber gloves (12–15 mil) for spills and fume hoods to prevent inhalation. Respiratory protection (NIOSH-approved organic vapor cartridges) is advised for prolonged exposure .

Q. How can researchers design experiments to address gaps in this compound’s thermodynamic property data?

Combustion calorimetry and differential scanning calorimetry (DSC) can determine ΔHf_f and heat capacity. For example, oxirene derivatives with molecular weights ~284 g/mol (e.g., C21_{21}H16_{16}O) require precise sample encapsulation to avoid decomposition during analysis .

Data Interpretation and Literature Gaps

Q. What strategies mitigate reproducibility challenges in synthesizing this compound derivatives?

Rigorous moisture control (e.g., Schlenk techniques) and in-situ monitoring (ReactIR) are critical. Researchers should document batch-specific impurities via GC-MS and cross-reference with databases like the EPA/NIH Mass Spectral Library .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s bioactivity?

Prioritize questions addressing understudied areas, such as its potential as a chiral building block in drug synthesis. Ethical considerations include minimizing environmental release during disposal, informed by EPA’s PIC Circular X guidelines for persistent organic pollutants .

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